2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARFOHRHVNQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the following steps:
S-Alkylation: The initial step involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone.
Reduction: The resulting ketone is then reduced to form the desired secondary alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of 2-[(4-bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanone.
Reduction: Formation of 2-[(4-phenyl)sulfanyl]-1,1-diphenyl-1-ethanol.
Substitution: Formation of 2-[(4-substituted phenyl)sulfanyl]-1,1-diphenyl-1-ethanol.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups are key functional groups that can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogues
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10)
- Structure: Lacks the sulfanyl-ethanol substituent of 12.
- Synthesis : Precursor to 12 , synthesized from 4-bromoaniline.
Ketone Intermediate (11)
- Structure : Contains a carbonyl group instead of the hydroxyl in 12 .
- Melting Point : 152–153°C, significantly lower than 12 , indicating reduced hydrogen bonding .
- Reactivity : The carbonyl group in 11 is critical for subsequent reduction to 12 .
Other Triazole Derivatives
- Bioactive Analogues : 1,2,4-Triazole-3-thiol derivatives with varied substituents (e.g., adamantyl, naphthyl) show enhanced antimicrobial and anti-inflammatory activities compared to 12 . For example, S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibit MIC values of 6.25–12.5 µg/mL against S. aureus .
Sulfur-Containing Ethanol Derivatives
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- Structure : Replaces the sulfanyl group in 12 with a sulfonyl group and substitutes bromine with fluorine.
- Key Differences :
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 12 | ~460 (estimated) | 183.5–185 | Triazole, sulfanyl, ethanol |
| Ketone 11 | ~443 (estimated) | 152–153 | Triazole, sulfanyl, ketone |
| 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol | 336.34 | Not reported | Sulfonyl, diphenyl, ethanol |
| 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol | 265.15 | Not reported | Fluorobenzyl, sulfanyl, ethanol |
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula . Its unique structure, characterized by a bromophenyl group and a sulfanyl moiety attached to a diphenyl ethanol framework, suggests potential biological activities that are of interest in medicinal and pharmaceutical research. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.
- Molecular Formula :
- Molecular Weight : 385.3 g/mol
- CAS Number : 251307-37-6
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Notable areas of focus include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines.
- Antioxidant Effects : The compound may possess antioxidant properties that contribute to its biological effectiveness.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria.
Key Findings:
- The compound displayed inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) being evaluated through standard microbiological techniques.
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against clinical strains |
| Staphylococcus epidermidis | 16 | Moderate activity observed |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Properties
The anticancer activity of this compound has been explored through various assays.
Case Study Insights:
In vitro assays conducted on multiple cancer cell lines indicated that the compound could inhibit cell proliferation effectively. For example:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induces apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest observed |
These findings highlight the potential of this compound as a lead structure for developing anticancer therapies.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests.
Results Summary:
In antioxidant assays, the compound exhibited significant radical scavenging activity:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results suggest that the compound may protect against oxidative stress, which is implicated in numerous diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfanyl group plays a crucial role in interacting with biological targets such as enzymes and receptors involved in cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
